molecular formula C22H20N2O2S2 B3412677 4-benzyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 933214-49-4

4-benzyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B3412677
CAS No.: 933214-49-4
M. Wt: 408.5 g/mol
InChI Key: YGRPSDFJLIOECQ-UHFFFAOYSA-N
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Description

4-Benzyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound belonging to the class of 1,2,4-thiadiazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzothiadiazine ring system with benzyl and methylbenzylthio substituents, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the following steps:

    Formation of the Thiadiazine Ring: The core 1,2,4-thiadiazine ring can be synthesized through the cyclization of appropriate sulfonamide precursors.

    Introduction of Benzyl and Methylbenzylthio Groups: The benzyl and methylbenzylthio groups can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The benzyl and methylbenzylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Sodium hydride, benzyl chloride, 4-methylbenzyl chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzyl or methylbenzylthio positions.

Scientific Research Applications

Chemistry

In chemistry, 4-benzyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Studies have indicated its activity against certain cancer cell lines and its potential as an inhibitor of specific enzymes involved in disease pathways . Its ability to modulate biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-benzyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to influence signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of benzyl and methylbenzylthio groups enhances its reactivity and potential therapeutic applications compared to other thiadiazine derivatives.

Properties

IUPAC Name

4-benzyl-3-[(4-methylphenyl)methylsulfanyl]-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S2/c1-17-11-13-19(14-12-17)16-27-22-23-28(25,26)21-10-6-5-9-20(21)24(22)15-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRPSDFJLIOECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NS(=O)(=O)C3=CC=CC=C3N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-benzyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 2
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4-benzyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 3
4-benzyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 4
4-benzyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 5
4-benzyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 6
4-benzyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

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